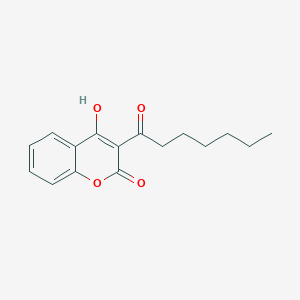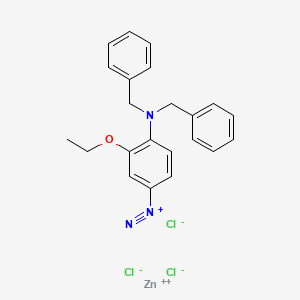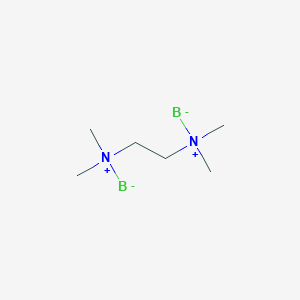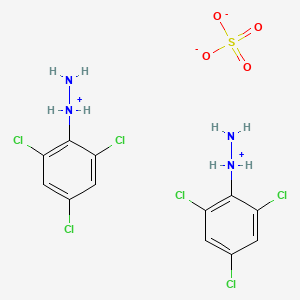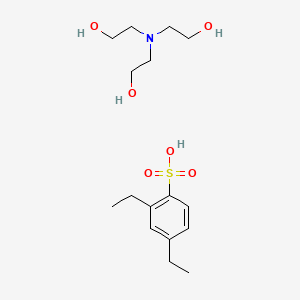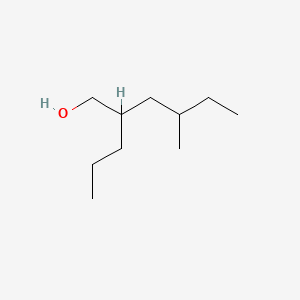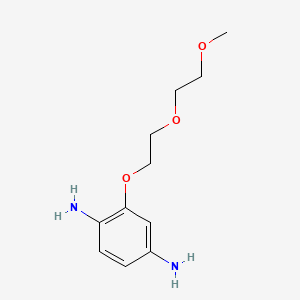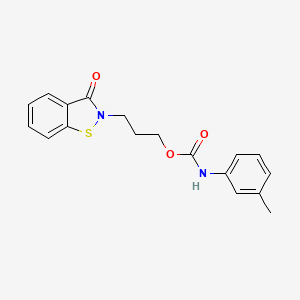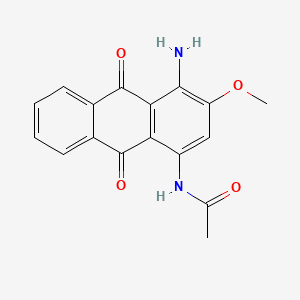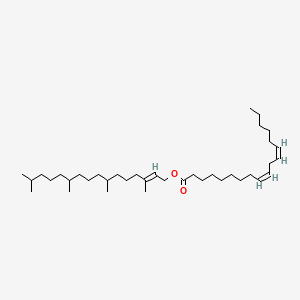
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester is a complex organic compound with a unique structure that combines elements of phosphoric acid and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol and pyrimidine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial to obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester: shares similarities with other phosphoric acid esters and pyrimidine derivatives.
Phosphoric acid, dibutyl 4-pyrimidinyl ester: A simpler analog with fewer functional groups.
This compound: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of phosphoric acid and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
74536-92-8 |
|---|---|
Molecular Formula |
C16H29N2O4P |
Molecular Weight |
344.39 g/mol |
IUPAC Name |
dibutyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate |
InChI |
InChI=1S/C16H29N2O4P/c1-6-8-10-20-23(19,21-11-9-7-2)22-15-12-14(5)17-16(18-15)13(3)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
KJVRTXKLUSMEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=NC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



